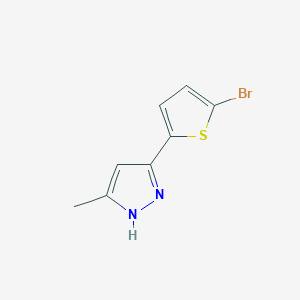

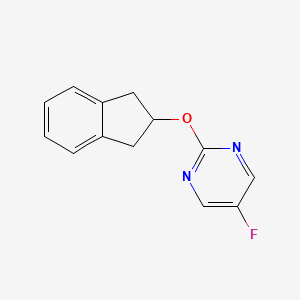

![molecular formula C6H9N3O B2721862 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride CAS No. 2344685-66-9](/img/structure/B2721862.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride” is a chemical compound that is synthesized in a cost-efficient manner . It is an important building block for medicinal chemistry . The compound plays a scaffold’s role, which proper decoration leads to the desired activity .

Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis

The molecular formula of “this compound” is C6H11Cl2N3O . The average mass is 212.077 Da and the monoisotopic mass is 211.027924 Da .Chemical Reactions Analysis

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 262.8±28.0 °C at 760 mmHg, and a flash point of 112.7±24.0 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research in the area of chemical synthesis showcases the development of novel heterocyclic compounds, including derivatives of tetrahydropyrazolo[1,5-a]pyrazin-3-ol. For instance, the concise synthesis of a tetrahydropyrazolopyrazine building block highlights the preparation of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine, showcasing the compound's potential as a versatile intermediate in chemical synthesis (Shu et al., 2012). This indicates the compound's utility in creating more complex molecules for potential applications in various domains, including pharmaceuticals.

Potential Pharmaceutical Activities

The exploration of tetrahydropyrazolo[1,5-a]pyrazin-3-ol derivatives in pharmaceutical research has been demonstrated through the synthesis and biological evaluation of related compounds. For example, the synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their potential activity against A549 lung cancer cells provide insights into the therapeutic potential of these compounds. The study found that certain derivatives could inhibit cell growth in a dosage- and time-dependent manner, with modifications to the pyrazole moiety enhancing the inhibitory effects (Zhang et al., 2008). This research underscores the importance of structural modifications in optimizing biological activity, pointing towards the potential pharmaceutical applications of tetrahydropyrazolo[1,5-a]pyrazin-3-ol derivatives.

Biological Activity and Antimicrobial Evaluation

The investigation into the antimicrobial properties of compounds related to tetrahydropyrazolo[1,5-a]pyrazin-3-ol has led to the discovery of compounds with significant biological activity. For instance, the regioselective synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents highlight the potential of these compounds in combating microbial resistance. The study identified compounds with broad antibacterial activity, surpassing standard antibiotics in some cases, which underscores the potential of these derivatives in developing new antimicrobial agents (Aggarwal et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride, also known as AT20543, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

AT20543 acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The interaction of AT20543 with the HBV core protein affects the viral life cycle. The compound’s action leads to the inhibition of HBV DNA, disrupting the replication of the virus .

Pharmacokinetics

It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of AT20543’s action result in the inhibition of HBV DNA viral load . This means that the compound can effectively reduce the amount of HBV DNA in the body, thereby reducing the impact of the virus.

Action Environment

The compound has been shown to be effective in a hbv aav mouse model , suggesting that it can function effectively in a biological environment.

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride involves the cyclization of a pyrazine derivative with an amino alcohol in the presence of a strong acid catalyst.", "Starting Materials": [ "2,3-diaminopyrazine", "3-chloropropan-1-ol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,3-diaminopyrazine is reacted with 3-chloropropan-1-ol in the presence of hydrochloric acid to form 4-(3-chloropropyl)pyrazine-2,3-diamine.", "Step 2: The resulting product is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 3: The sodium salt is then reacted with hydrochloric acid to form 4-(3-chloropropyl)pyrazin-2-amine dihydrochloride.", "Step 4: The dihydrochloride salt is then reacted with sodium hydroxide to form 4-(3-chloropropyl)pyrazin-2-amine.", "Step 5: Finally, the product is cyclized by heating with hydrochloric acid to form 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride." ] } | |

Número CAS |

2344685-66-9 |

Fórmula molecular |

C6H9N3O |

Peso molecular |

139.16 g/mol |

Nombre IUPAC |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol |

InChI |

InChI=1S/C6H9N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h4,7,10H,1-3H2 |

Clave InChI |

CHMWJKNFUJFZFS-UHFFFAOYSA-N |

SMILES |

C1CN2C(=C(C=N2)O)CN1.Cl.Cl |

SMILES canónico |

C1CN2C(=C(C=N2)O)CN1 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

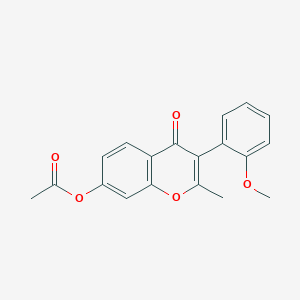

![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)

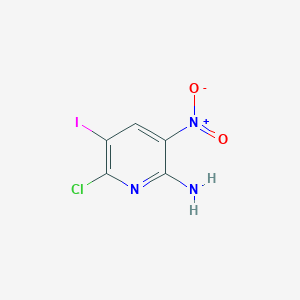

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)

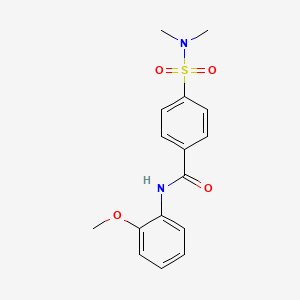

![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)

![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)

![2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2721794.png)

![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)